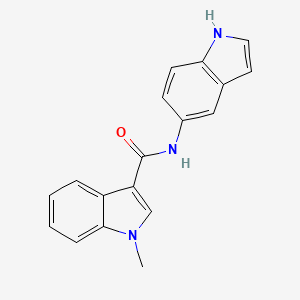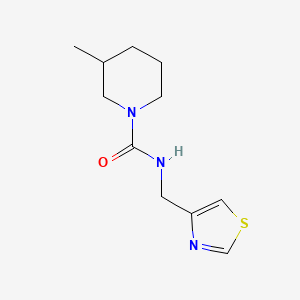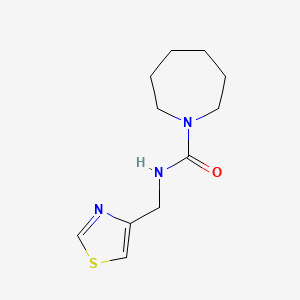
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide, also known as CAY10650, is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder.
Mécanisme D'action
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its pharmacological effects by inhibiting GSK-3β, thereby modulating various downstream signaling pathways. GSK-3β is known to regulate the activity of several transcription factors, including β-catenin, c-Jun, and c-Myc, which play important roles in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
Inhibition of GSK-3β by N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. These include the modulation of glucose metabolism, the regulation of neuronal survival and plasticity, and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in various physiological processes. However, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. These include the development of more potent and selective GSK-3β inhibitors, the investigation of the therapeutic potential of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. Additionally, the potential for off-target effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide should be further investigated, and the development of more water-soluble formulations of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide could improve its utility in laboratory experiments.
Méthodes De Synthèse
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide can be synthesized using a multistep process involving the reaction of indole-5-carboxylic acid with methylamine followed by cyclization with 2-bromoaniline. The resulting intermediate is then coupled with 3-carboxy-N-methylindole to yield the final product.
Applications De Recherche Scientifique
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been extensively studied in preclinical models of various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder. In Alzheimer's disease, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to reduce amyloid-β (Aβ) production and tau phosphorylation, two hallmarks of the disease. In cancer, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have mood-stabilizing effects.
Propriétés
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-6-7-16-12(10-13)8-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXDCLKMRMQJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)

![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)



![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)

![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)

![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)